molecular formula C12H19NO5 B3955372 Ethyl 2-[3-(ethoxycarbonyl)piperidyl]-2-oxoacetate

Ethyl 2-[3-(ethoxycarbonyl)piperidyl]-2-oxoacetate

Cat. No.: B3955372
M. Wt: 257.28 g/mol
InChI Key: KZHGYAADUPSLKF-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(ethoxycarbonyl)piperidyl]-2-oxoacetate is a chemical compound with the molecular formula C8H13NO3. It is also known by other names such as 3-Carbethoxy-2-piperidone and 3-Ethoxycarbonyl-2-piperidone . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[3-(ethoxycarbonyl)piperidyl]-2-oxoacetate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with piperidine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(ethoxycarbonyl)piperidyl]-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-[3-(ethoxycarbonyl)piperidyl]-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(ethoxycarbonyl)piperidyl]-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-[3-(ethoxycarbonyl)piperidyl]-2-oxoacetate can be compared with other similar compounds such as:

    3-Carbethoxy-2-piperidone: Shares a similar structure and chemical properties.

    3-Ethoxycarbonyl-2-piperidone: Another closely related compound with similar applications.

    Ethyl 2-piperidone-3-carboxylate: A derivative with comparable chemical behavior

These compounds share common features but may differ in their specific reactivity, stability, and applications, highlighting the uniqueness of this compound in certain contexts.

Properties

IUPAC Name

ethyl 1-(2-ethoxy-2-oxoacetyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-3-17-11(15)9-6-5-7-13(8-9)10(14)12(16)18-4-2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHGYAADUPSLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[3-(ethoxycarbonyl)piperidyl]-2-oxoacetate
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Ethyl 2-[3-(ethoxycarbonyl)piperidyl]-2-oxoacetate
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Ethyl 2-[3-(ethoxycarbonyl)piperidyl]-2-oxoacetate
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Ethyl 2-[3-(ethoxycarbonyl)piperidyl]-2-oxoacetate
Reactant of Route 5
Ethyl 2-[3-(ethoxycarbonyl)piperidyl]-2-oxoacetate
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Ethyl 2-[3-(ethoxycarbonyl)piperidyl]-2-oxoacetate

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